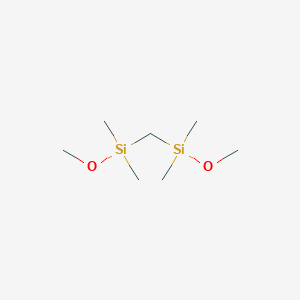
3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane is a chemical compound with the molecular formula C₇H₂₀O₂Si₂. It is known for its unique structure, which includes two silicon atoms and two oxygen atoms, making it a member of the organosilicon compounds. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane typically involves the reaction of dimethylchlorosilane with methanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{(CH₃)₂SiCl₂} + 2 \text{CH₃OH} \rightarrow \text{(CH₃)₂Si(OCH₃)₂} + 2 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as chlorine or bromine are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Wirkmechanismus
The mechanism by which 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen and carbon atoms, leading to the formation of stable structures. These interactions are crucial in its applications in materials science and medicine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane: Known for its unique structure and applications.
This compound: Similar in structure but with different functional groups.
This compound: Another organosilicon compound with distinct properties.
Uniqueness
This compound stands out due to its specific combination of silicon and oxygen atoms, which imparts unique chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
18297-76-2 |
|---|---|
Molekularformel |
C7H20O2Si2 |
Molekulargewicht |
192.40 g/mol |
IUPAC-Name |
methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C7H20O2Si2/c1-8-10(3,4)7-11(5,6)9-2/h7H2,1-6H3 |
InChI-Schlüssel |
TZPAJACAFHXKJA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)C[Si](C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)


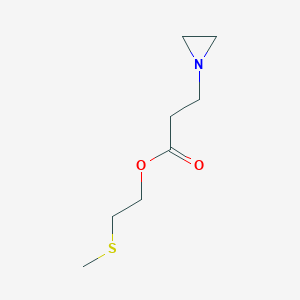
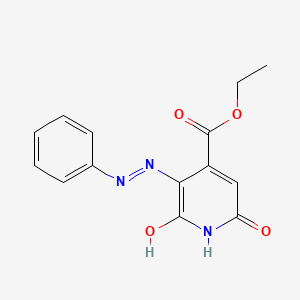
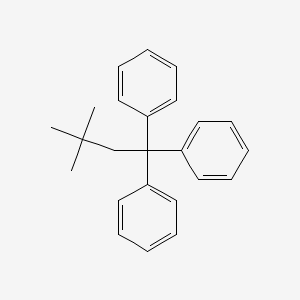
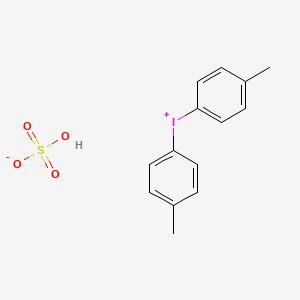
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
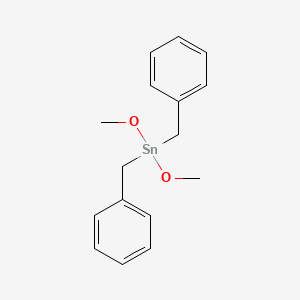
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
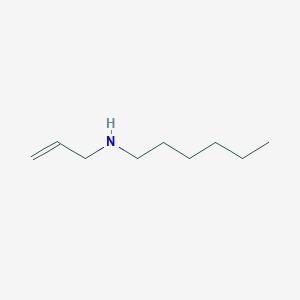
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
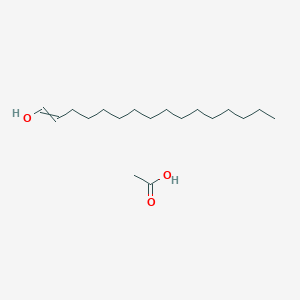
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
